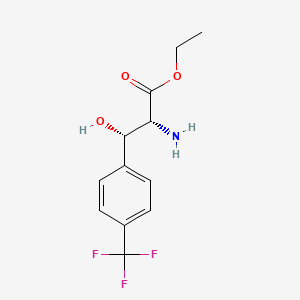
ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate is a chiral compound that features a trifluoromethyl group, which is known for its significant role in pharmaceuticals, agrochemicals, and materials . The presence of the trifluoromethyl group enhances the compound’s chemical stability and bioavailability, making it a valuable target in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate typically involves the trifluoromethylation of carbon-centered radical intermediates . This process can be achieved through various methods, including the use of trifluoromethyl ketones as intermediates . The reaction conditions often involve the use of radical initiators and specific catalysts to ensure the selective formation of the desired chiral product.
Industrial Production Methods
Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to achieve high yields and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The trifluoromethyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions often involve controlled temperatures and pH levels to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include trifluoromethylated ketones, alcohols, and substituted derivatives, which can be further utilized in various applications.
Scientific Research Applications
Ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mechanism of Action
The mechanism of action of ethyl (2R,3S)-2-amino-3-(4-trifluoromethylphenyl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s binding affinity to target proteins, leading to the modulation of their activity. This can result in various biological effects, such as enzyme inhibition or receptor activation, depending on the specific target.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Known for its use as an organocatalyst in organic chemistry.
Trifluoromethyl ketones: Valuable synthetic targets and intermediates in medicinal chemistry.
Properties
Molecular Formula |
C12H14F3NO3 |
|---|---|
Molecular Weight |
277.24 g/mol |
IUPAC Name |
ethyl (2R,3S)-2-amino-3-hydroxy-3-[4-(trifluoromethyl)phenyl]propanoate |
InChI |
InChI=1S/C12H14F3NO3/c1-2-19-11(18)9(16)10(17)7-3-5-8(6-4-7)12(13,14)15/h3-6,9-10,17H,2,16H2,1H3/t9-,10+/m1/s1 |
InChI Key |
LVUKOIDAJLWLSA-ZJUUUORDSA-N |
Isomeric SMILES |
CCOC(=O)[C@@H]([C@H](C1=CC=C(C=C1)C(F)(F)F)O)N |
Canonical SMILES |
CCOC(=O)C(C(C1=CC=C(C=C1)C(F)(F)F)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















